molecular formula C16H16ClN3O3 B13776103 1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, trans- CAS No. 98519-43-8

1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, trans-

Cat. No.: B13776103
CAS No.: 98519-43-8
M. Wt: 333.77 g/mol
InChI Key: GKGMLPKHSHONGE-XJKSGUPXSA-N
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Description

1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, trans- is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a benzofuran ring, a dioxolane ring, and a triazole ring, making it a complex and unique molecule.

Preparation Methods

The synthesis of 1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, trans- involves multiple steps. The general synthetic route includes the formation of the triazole ring, followed by the introduction of the benzofuran and dioxolane moieties. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolysis products.

Scientific Research Applications

1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, trans- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, trans- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, ultimately leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, trans- can be compared with other similar compounds, such as:

    1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)-: This compound has a similar structure but differs in the presence of a dioxan ring instead of a dioxolane ring.

    1H-1,2,4-Triazole, 1-[(2-iodophenyl)methyl]-: This compound contains an iodophenyl group instead of the benzofuran and dioxolane moieties.

The uniqueness of 1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, trans- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

98519-43-8

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

IUPAC Name

1-[[(2R,4S)-2-(5-chloro-1-benzofuran-2-yl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C16H16ClN3O3/c1-2-13-7-21-16(23-13,8-20-10-18-9-19-20)15-6-11-5-12(17)3-4-14(11)22-15/h3-6,9-10,13H,2,7-8H2,1H3/t13-,16+/m0/s1

InChI Key

GKGMLPKHSHONGE-XJKSGUPXSA-N

Isomeric SMILES

CC[C@H]1CO[C@@](O1)(CN2C=NC=N2)C3=CC4=C(O3)C=CC(=C4)Cl

Canonical SMILES

CCC1COC(O1)(CN2C=NC=N2)C3=CC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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